molecular formula C22H19N3O2S B2691690 2-(((5-Methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol CAS No. 1223987-56-1

2-(((5-Methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol

Cat. No. B2691690
M. Wt: 389.47
InChI Key: FFNOLMCWABXVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((5-Methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTO-PMB or PMB-MTO and has been extensively studied for its synthesis, mechanism of action, and physiological effects.

Scientific Research Applications

Synthesis and Characterization

Heterocyclic compounds, including pyrimidines, oxazoles, and triazoles, have been synthesized and characterized for various biological activities. The synthesis often involves multi-step reactions, starting from basic heterocyclic units to more complex derivatives. These compounds are characterized using spectral methods such as FT-IR, NMR, and X-ray diffraction, confirming their structure and purity (Mohammad et al., 2017; Ahmed et al., 2016).

Antimicrobial Activity

Many synthesized heterocyclic compounds exhibit significant antimicrobial activity. This includes activity against both Gram-positive and Gram-negative bacteria, demonstrating the potential for these compounds to be developed into new antimicrobial agents. The biological activity is often assessed using standard microbiological assays, highlighting the importance of structural variations in determining activity (Abdel-Mohsen et al., 2003; El-kerdawy et al., 1990).

Antioxidant and Antitumor Activities

Derivatives of heterocyclic compounds are evaluated for their antioxidant and antitumor activities. These studies involve both in vitro assays and, in some cases, in vivo models to assess the compounds' ability to scavenge free radicals or inhibit tumor growth. The structure-activity relationship (SAR) analysis provides insights into how different substitutions on the heterocyclic core influence biological activity (Akbas et al., 2018; El-Moneim et al., 2011).

Corrosion Inhibition

Thiopyrimidine derivatives have been explored as corrosion inhibitors for metals in acidic environments. Their efficiency can reach up to 97% under certain conditions, indicating their potential for industrial applications in protecting metals from corrosion. Electrochemical and surface analysis techniques are used to understand the mechanism of action and the effectiveness of these inhibitors (Singh et al., 2016).

properties

IUPAC Name

2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-14-7-6-10-17(11-14)21-23-19(15(2)27-21)13-28-22-24-18(12-20(26)25-22)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNOLMCWABXVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((5-Methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol

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